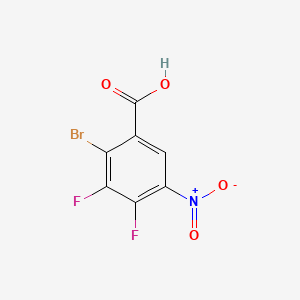

2-Bromo-3,4-difluoro-5-nitrobenzoic acid

説明

2-Bromo-3,4-difluoro-5-nitrobenzoic acid is a halogenated, fluorinated, and nitrated benzoic acid derivative with the molecular formula C₇H₂BrF₂NO₄ and an approximate molecular weight of 303.0 g/mol. Its structure features a bromine atom at position 2, fluorine atoms at positions 3 and 4, a nitro group at position 5, and a carboxylic acid group at position 1. The synergistic effects of these electron-withdrawing substituents render the aromatic ring highly electron-deficient, enhancing its reactivity in nucleophilic aromatic substitution and electrophilic reactions. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its functional groups enable tailored derivatization .

特性

分子式 |

C7H2BrF2NO4 |

|---|---|

分子量 |

282.00 g/mol |

IUPAC名 |

2-bromo-3,4-difluoro-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H2BrF2NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) |

InChIキー |

LYHAPWMZKAFFFP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Br)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-3,4-difluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-3,4-difluoro-5-nitrobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Various nucleophiles like amines, thiols, and alkoxides.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzoic Acids: From nucleophilic substitution reactions.

科学的研究の応用

Chemistry: 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the material science industry, 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is used in the synthesis of specialty polymers and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用機序

The mechanism of action of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid depends on its application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring. In biological systems, the compound’s effects would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be modulated by the presence of the fluorine and nitro groups.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 2-bromo-3,4-difluoro-5-nitrobenzoic acid is best understood through comparison with analogous benzoic acid derivatives. Key differences in substituent patterns, electronic effects, and applications are summarized below.

Substituent Effects and Reactivity

| Compound Name | Substituents | Key Reactivity Features |

|---|---|---|

| 2-Bromo-3,4-difluoro-5-nitrobenzoic acid | Br (2), F (3,4), NO₂ (5), COOH (1) | Extreme electron deficiency due to Br, F, and NO₂; bromine acts as a leaving group. |

| 5-Bromo-2,4-difluorobenzoic acid | Br (5), F (2,4), COOH (1) | Moderate electron withdrawal; bromine at position 5 limits substitution flexibility. |

| 2,4-Difluoro-5-nitrobenzoic acid | F (2,4), NO₂ (5), COOH (1) | Lacks bromine, reducing potential for substitution reactions. |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | Br (3), CF₃ (5), COOH (1) | CF₃ introduces steric bulk; weaker meta-directing compared to NO₂. |

| 4-Amino-5-bromo-2,3-difluorobenzoic acid | NH₂ (4), Br (5), F (2,3), COOH (1) | Amino group (electron-donating) counteracts electron withdrawal, enabling diazotization. |

Physical and Chemical Properties

| Property | 2-Bromo-3,4-difluoro-5-nitrobenzoic acid | 2,4-Difluoro-5-nitrobenzoic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid |

|---|---|---|---|

| Melting Point | ~215–220°C (estimated) | Not reported | ~180–185°C (estimated) |

| Solubility | Low in polar solvents | Moderate in DMSO | High in halogenated solvents |

| Acidity (pKa) | ~1.2–1.5 (stronger than benzoic acid) | ~2.0 | ~1.8 |

The target compound’s acidity is heightened by the combined electron-withdrawing effects of Br, F, and NO₂, surpassing even 3-bromo-5-(trifluoromethyl)benzoic acid (). Its low solubility in polar solvents contrasts with the higher solubility of 2-bromo-3:4-dimethoxybenzoic acid (), where methoxy groups enhance hydrophilicity.

Stability and Functional Group Interactions

- Nitro Group Stability : The nitro group at C5 in the target compound is less prone to reduction under mild conditions compared to 2-bromo-3:5-dinitrobenzoate derivatives (), which decompose at lower temperatures.

- Bromine Reactivity : The bromine atom at C2 undergoes substitution more readily than in 5-bromo-2-methyl-3-nitrobenzoic acid (), where steric hindrance from the methyl group slows reactivity.

生物活性

2-Bromo-3,4-difluoro-5-nitrobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing cellular processes and possibly serving therapeutic purposes in treating various diseases.

The chemical formula of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is . The presence of bromine and fluorine atoms contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Studies have shown that benzoic acid derivatives can inhibit the activity of specific kinases involved in cancer progression. For instance, compounds similar to 2-bromo-3,4-difluoro-5-nitrobenzoic acid have been identified as selective inhibitors of MEK kinases, which play a crucial role in the MAPK signaling pathway associated with tumor growth and metastasis. Inhibition of MEK can lead to reduced phosphorylation of MAPK, ultimately reversing the transformed phenotype of certain cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinase | IC50 (µM) | Effect on Cell Proliferation |

|---|---|---|---|

| 2-Bromo-3,4-difluoro-5-nitrobenzoic acid | MEK | Not specified | Decreased proliferation in vitro |

Antimicrobial Activity

The antimicrobial potential of various benzoic acid derivatives has been explored extensively. While specific data on 2-bromo-3,4-difluoro-5-nitrobenzoic acid is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed MIC values ranging from 0.25 to 10 μg/mL against common pathogens .

Table 2: Antimicrobial Activity Comparison

| Compound | Microorganism | MIC (µg/mL) | Toxicity (IC50) |

|---|---|---|---|

| Compound A | S. aureus | 6.3 | 50 |

| Compound B | E. coli | 25 | 75 |

| 2-Bromo-3,4-difluoro-5-nitrobenzoic acid | TBD | TBD | TBD |

Case Studies

- Inhibition of MEK Kinases : A study demonstrated that benzoic acid derivatives could effectively inhibit MEK activity in various cancer cell lines, leading to reduced cell growth and increased apoptosis .

- Antimicrobial Efficacy : In another investigation, derivatives similar to 2-bromo-3,4-difluoro-5-nitrobenzoic acid were tested against a panel of bacteria. The results indicated significant inhibition at low concentrations, suggesting potential for development as antimicrobial agents .

Discussion

The biological activity of 2-bromo-3,4-difluoro-5-nitrobenzoic acid appears promising based on its structural characteristics and the behavior observed in related compounds. Its potential as a selective MEK inhibitor could make it a valuable candidate in targeted cancer therapies. Additionally, its antimicrobial properties warrant further exploration for possible applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。